6-Bromo-5-(trifluoromethoxy)-1H-indazole

Lipophilicity Medicinal Chemistry Physicochemical Properties

Procure this precise 6-bromo-5-(trifluoromethoxy)-1H-indazole (CAS 1374651-78-1) for reliable SAR. Its unique 6-Br handle enables robust Suzuki-Miyaura diversification, while the 5-OCF₃ group enhances metabolic stability and modulates LogP. Do not compromise your project with inferior regioisomers; this exact substitution pattern is critical for consistent reactivity and biological outcomes in lead optimization programs.

Molecular Formula C8H4BrF3N2O
Molecular Weight 281.032
CAS No. 1374651-78-1
Cat. No. B567835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(trifluoromethoxy)-1H-indazole
CAS1374651-78-1
Synonyms6-broMo-5-(trifluoroMethoxy)-1H-indazole
Molecular FormulaC8H4BrF3N2O
Molecular Weight281.032
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1OC(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2O/c9-5-2-6-4(3-13-14-6)1-7(5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyXWGFFCNWBMBDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-(trifluoromethoxy)-1H-indazole | CAS 1374651-78-1 | Chemical Identity & Supplier Sourcing


6-Bromo-5-(trifluoromethoxy)-1H-indazole (CAS 1374651-78-1) is a heterobicyclic aromatic compound belonging to the indazole family, consisting of a benzene ring fused to a pyrazole ring . It features a bromine atom at the 6-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole core. With a molecular formula of C₈H₄BrF₃N₂O and a molecular weight of 281.03 g/mol , this compound is primarily supplied as a research chemical with standard purities ranging from 97% to 98% . The presence of both a reactive halogen handle (bromine) and a metabolically stable, electron-withdrawing trifluoromethoxy group makes it a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules.

Why 6-Bromo-5-(trifluoromethoxy)-1H-indazole Cannot Be Readily Substituted by Generic Indazoles


In the context of structure-activity relationship (SAR) studies and lead optimization, substituting one indazole building block for another is a high-risk proposition that can derail a project. The specific pattern of substitution—in this case, bromine at C6 and trifluoromethoxy at C5—creates a unique electronic and steric environment that cannot be replicated by other halogen or substituent combinations . Indazoles are known bioisosteres of phenols and indoles, but their lipophilicity and metabolic stability are exquisitely sensitive to substitution patterns . A change in the position of the bromine atom (e.g., moving it to C3 or C4) or swapping the trifluoromethoxy group for a trifluoromethyl or methoxy group will fundamentally alter the compound's LogP, electronic properties, and reactivity in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations . Therefore, procurement decisions must be guided by the precise regiochemistry and functional group combination, as detailed in the evidence below.

Quantifiable Differentiation of 6-Bromo-5-(trifluoromethoxy)-1H-indazole vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. Non-Fluorinated and Regioisomeric Analogs

The consensus Log P(o/w) for 6-Bromo-5-(trifluoromethoxy)-1H-indazole is calculated to be 2.95 , a value that is significantly higher than non-fluorinated analogs and demonstrates the pronounced lipophilicity conferred by the trifluoromethoxy group. This increased lipophilicity, compared to a baseline indazole without the -OCF₃ group, suggests improved membrane permeability but also necessitates careful consideration of solubility. Notably, its computed XLogP3 of 3.4 is lower than that of the regioisomer 3-bromo-5-(trifluoromethoxy)-1H-indazole (XLogP3 = 3.8) [1], indicating that the position of the bromine atom has a measurable impact on the overall compound's lipophilic profile.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison for Permeability Prediction

The Topological Polar Surface Area (TPSA) is a critical descriptor for predicting a compound's ability to cross biological membranes, particularly the blood-brain barrier (BBB) and intestinal epithelium. 6-Bromo-5-(trifluoromethoxy)-1H-indazole has a computed TPSA of 37.91 Ų . This value is identical to that of its close regioisomer, 4-Bromo-7-(trifluoromethoxy)-1H-indazole (37.9 Ų) [1], but is notably lower than that of more polar indazole derivatives, such as carboxylic acids or amides, which typically have TPSA values >80 Ų. This places the compound in a favorable range (below 140 Ų) for oral absorption and below the 90 Ų threshold often associated with BBB penetration.

Membrane Permeability Drug-likeness Physicochemical Properties

Synthetic Utility: Unique Regiochemistry for Cross-Coupling Reactions

The 6-bromo-5-(trifluoromethoxy) substitution pattern provides a unique synthetic handle not available in other regioisomers. While direct quantitative yield data for the target compound is not available in primary literature, the reactivity of closely related compounds provides a class-level inference. For the 3-bromo-5-(trifluoromethoxy) analog, the bromine atom at C3 undergoes efficient Suzuki-Miyaura coupling with phenylboronic acid, yielding the 3-phenyl derivative in 85% yield . The 6-bromo isomer offers a complementary vector for derivatization, allowing for the introduction of aryl or heteroaryl groups at the C6 position via similar palladium-catalyzed cross-coupling reactions. This regiochemical difference is critical for exploring SAR around the indazole core in kinase inhibitor programs, where substitution at different positions on the ring can dramatically alter target selectivity and potency [1].

Cross-coupling Synthetic Methodology Building Block

Potential in Kinase Inhibitor Development vs. Unsubstituted Scaffolds

Indazole is a privileged scaffold in kinase inhibitor drug discovery. The introduction of a trifluoromethoxy group at the 5-position is a well-established strategy to enhance binding affinity and metabolic stability. While no IC₅₀ data exists for the target compound itself, studies on analogous indazole derivatives have shown that modifications at the indazole ring, including the introduction of trifluoromethoxy groups, can increase potency against various cancer cell lines . The combination of a bromine atom at C6 and a trifluoromethoxy group at C5 creates a scaffold that is structurally pre-organized for the synthesis of TRK, TTK, and Aurora kinase inhibitors, as described in patent literature [1][2]. This is a clear differentiation from unsubstituted or less decorated indazoles, which lack the necessary functional groups for these advanced medicinal chemistry applications.

Kinase Inhibition Anticancer Medicinal Chemistry

Primary Research & Industrial Applications for 6-Bromo-5-(trifluoromethoxy)-1H-indazole


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries

The compound serves as a core intermediate for generating libraries of indazole-based kinase inhibitors. Its bromine atom at the 6-position is an ideal handle for rapid diversification via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of SAR at a key vector of the molecule [1]. The trifluoromethoxy group at the 5-position provides a metabolic shield and favorable electronic properties, enhancing the drug-likeness of the resulting analogs.

Physicochemical Property Optimization in Lead Discovery

Due to its well-defined and favorable physicochemical profile (Consensus LogP = 2.95, TPSA = 37.91 Ų), this compound is an excellent starting point for lead optimization programs where balancing potency with ADME properties is critical . Its moderate lipophilicity and low polar surface area make it a suitable scaffold for both oral drug candidates and those intended to penetrate the central nervous system (CNS).

Targeted Synthesis of TRK/Aurora/TTK Kinase Modulators

Given the strong precedent for using substituted indazoles in targeting kinases such as TRK, Aurora, and TTK, this specific regioisomer is directly applicable to the synthesis of compounds claimed in recent patent literature [1][2]. Researchers can use it to access protected chemotypes, potentially accelerating the development of novel anticancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-(trifluoromethoxy)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.